N3-Peg6-CH2coonhs

Antibody-Drug Conjugates Pharmacokinetics Linker Technology

Inconsistent linker length in ADC/PROTAC design leads to variable pharmacokinetics and failed ternary complex formation. N3-PEG6-CH2COONHS eliminates this variable with a precisely defined six-unit PEG spacer. • Monodisperse PEG6 chain provides a consistent ~26-atom spacer for reproducible bioconjugation and predictable in vivo clearance. • NHS ester enables efficient lysine conjugation; terminal azide supports copper-free click chemistry for payload attachment. • Supplied at ≥95% purity with rigorous batch-to-batch consistency to support DAR8 ADC engineering and structure-based PROTAC optimization.

Molecular Formula C18H30N4O10
Molecular Weight 462.5 g/mol
Cat. No. B15112376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-Peg6-CH2coonhs
Molecular FormulaC18H30N4O10
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C18H30N4O10/c19-21-20-3-4-26-5-6-27-7-8-28-9-10-29-11-12-30-13-14-31-15-18(25)32-22-16(23)1-2-17(22)24/h1-15H2
InChIKeyVRVKRXSIHCFBBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N3-Peg6-CH2coonhs: Defined PEG6 Heterobifunctional Linker


N3-PEG6-CH2COONHS is a monodisperse heterobifunctional polyethylene glycol (PEG) linker with a defined length of six ethylene glycol units. It features an azide (N3) group on one terminus and an N-hydroxysuccinimide (NHS) ester on the other, enabling controlled, two-step bioconjugation strategies . This compound serves as a fundamental building block in the construction of complex biomolecules, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise spatial control between functional components is critical for efficacy .

N3-Peg6-CH2coonhs: PEG6 Length as a Critical Variable


Substituting a six-unit PEG linker (PEG6) like N3-PEG6-CH2COONHS with an analog of a different length, such as a PEG4 or PEG8, is not a simple chemical replacement. The length of the PEG spacer is a primary determinant of conjugate pharmacology, directly impacting clearance rate, in vivo stability, and therapeutic window. Empirical studies in ADC development have established a clear threshold effect around PEG8 for optimal plasma exposure [1]. Therefore, the use of a precisely defined PEG6 linker is a specific design choice that produces a conjugate with quantifiably different pharmacokinetic properties compared to those made with shorter or longer analogs. Furthermore, the specific chemical linkage between the PEG and the NHS group (e.g., succinamic acid vs. butyric acid) significantly affects the ester's stability in aqueous conditions, a critical factor for consistent conjugation yields .

N3-Peg6-CH2coonhs: Comparison with PEG4 and PEG8 Analogs


PEG6 Clearance: Below the PEG8 Threshold

In an in vivo analysis of PEGylated ADCs, increasing PEG chain length resulted in progressively slower plasma clearance up to a threshold of PEG8, beyond which no further benefit was observed [1]. This indicates that each increment in PEG unit length, including from PEG4 to PEG6, is a quantifiable step that alters pharmacokinetic properties. Conjugates with shorter PEG chains (e.g., PEG2, PEG4) exhibited significantly faster clearance and a narrower therapeutic window compared to those with PEG8 or longer, demonstrating that PEG6 represents a critical intermediate length for fine-tuning conjugate exposure [1].

Antibody-Drug Conjugates Pharmacokinetics Linker Technology

NHS Ester Stability: pH-Dependent Hydrolysis

The NHS ester on N3-PEG6-CH2COONHS is designed for efficient reaction with primary amines. However, this high reactivity is countered by a competing hydrolysis reaction in aqueous media, which deactivates the ester. Quantitative studies on PEG-NHS esters demonstrate that the hydrolysis half-life is highly pH-dependent. At pH 7.4, the half-life exceeds 120 minutes, providing a practical window for conjugation [1]. In contrast, at pH 9.0, the half-life drops below 9 minutes, leading to significant reagent loss due to hydrolysis before conjugation can occur [1].

Bioconjugation Chemistry Protein Labeling Reaction Kinetics

PEG Length Dictates Conjugate Hydrophobicity

The hydrophobicity of ADC payloads is a major cause of aggregation and instability, especially at high drug-to-antibody ratios (DAR). A study using pendant-type PEG linkers of varying lengths (PEG4, PEG8, PEG12) demonstrated a direct, inverse correlation between PEG chain length and overall hydrophobicity of the conjugate, as measured by HIC analysis [1]. Furthermore, stability studies showed that the aggregate content of the ADCs decreased as PEG length increased, with DAR8-ADCs containing PEG8 or PEG12 linkers exhibiting a better pharmacokinetic profile and stronger in vivo activity than those with a PEG4 linker [1].

Antibody-Drug Conjugates Biophysical Characterization Formulation Stability

Defined PEG6 Span for Spatial Control

In the rational design of PROTACs and other bi-functional molecules, the linker length and flexibility are critical for forming a stable ternary complex between the target protein, the degrader, and the E3 ligase. The six-unit PEG chain in N3-PEG6-CH2COONHS provides a spacer of approximately 26 atoms in length . This specific distance is engineered to provide sufficient spatial separation between the two functional groups to prevent steric hindrance and allow each moiety to engage its respective binding pocket without interference . This defined span is a key variable distinct from the ~18-atom span of a PEG4 linker or the ~34-atom span of a PEG8 linker.

PROTAC Design Linkerology Chemical Biology

Azide vs. Alternative Bioorthogonal Reactivity

The azide group on N3-PEG6-CH2COONHS enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with BCN or DBCO moieties . This offers a different reactivity profile compared to alternative bioorthogonal handles like tetrazines or trans-cyclooctenes (TCO). Azide-alkyne click chemistry is known for its high yields, specificity, and compatibility with aqueous environments, and it proceeds to form a stable triazole linkage .

Click Chemistry Bioorthogonal Reactions Strain-Promoted Cycloaddition

N3-Peg6-CH2coonhs: Proven Application Scenarios


High-DAR ADC Development with Optimized PK

Researchers developing homogeneous ADCs with high drug-to-antibody ratios (DAR8) use N3-PEG6-CH2COONHS to engineer the linker. The evidence that PEG length directly controls conjugate hydrophobicity, aggregation propensity, and in vivo clearance [1] makes the choice of PEG6 a critical design element. It provides a defined intermediate point on the clearance curve, offering a different pharmacokinetic profile than the more hydrophilic PEG8 or the faster-clearing PEG4 . The NHS ester first enables efficient conjugation to a lysine residue on the antibody, and the azide subsequently enables payload attachment via copper-free click chemistry.

PROTAC Design Using Defined PEG6 Spacer

In structure-based PROTAC design, the distance and flexibility between the target protein ligand and the E3 ligase ligand are paramount. N3-PEG6-CH2COONHS is the reagent of choice when computational modeling or structure-activity relationship (SAR) data indicates a requirement for a ~26-atom linker [1]. The compound's defined PEG6 spacer is used to position the two binding moieties for optimal ternary complex formation, which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein. The use of a monodisperse linker ensures that all degrader molecules in a batch are homogeneous, leading to more reproducible biological results.

Fluorophore or Biotin Labeling with PEG6 Spacer

For experiments requiring the labeling of a specific lysine residue without disrupting protein function, N3-PEG6-CH2COONHS is used to create a defined spacer between the protein surface and the label. The evidence on NHS ester hydrolysis kinetics dictates that the labeling reaction must be carefully controlled at a pH near 7.4 to maximize yield [1]. The PEG6 chain then provides a flexible, hydrophilic 26-atom spacer that reduces steric hindrance from a bulky fluorophore (e.g., an Alexa Fluor dye) or a biotin moiety, thereby preserving the protein's native interactions and improving the accessibility of the label for detection or pull-down assays .

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